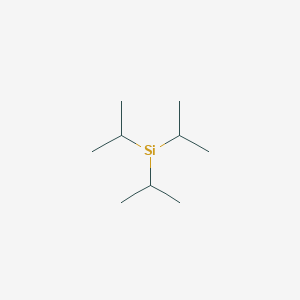

Triisopropylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYICYBLPGRURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90983439 | |

| Record name | Tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Triisopropylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6485-79-6 | |

| Record name | Tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90983439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silane, tris(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triisopropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Triisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

Triisopropylsilane (TIPS), an organosilicon compound with the chemical formula C₉H₂₂Si, is a versatile and valuable reagent in modern organic synthesis. Its unique steric and electronic properties make it a reagent of choice for a variety of chemical transformations, ranging from reductions to protecting group chemistry. This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and spectroscopic data to support its application in research and development.

Physical Properties

This compound is a colorless liquid with a mild, characteristic odor. It is generally stable under inert conditions but can be sensitive to moisture.[1] Key physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂Si | |

| Molecular Weight | 158.36 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 161 °C (322 °F) | [2] |

| 84-86 °C / 35 mmHg | ||

| Melting Point | -70 °C (-94 °F) | [2] |

| Density | 0.773 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.434 | |

| Flash Point | 37 °C (98.6 °F) | [2] |

| Solubility | Insoluble in water; soluble in nonpolar solvents. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound and for monitoring its reactions. The following tables summarize key spectroscopic data.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference(s) |

| ¹H NMR | CDCl₃ | ~3.33 | m | Si-H | [3] | |

| ~1.07 | d | CH₃ | [3] | |||

| ~1.05 | m | CH | [3] | |||

| ¹³C NMR | CDCl₃ | ~18.6 | CH₃ | [4] | ||

| ~11.1 | CH | [4] |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The Si-H bond in this compound has a characteristic stretching frequency.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~2100 | Si-H stretch | [5] |

| 2850-2970 | C-H stretch (isopropyl groups) | [6] |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Assignment | Reference(s) |

| 158 | M⁺ (Molecular ion) | [C₉H₂₂Si]⁺ | [7] |

| 115 | [M - C₃H₇]⁺ | [8] | |

| 73 | [Si(C₃H₇)]⁺ | [8] | |

| 59 | Base Peak | [SiH(CH₃)₂]⁺ | [8] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the nature of the silicon-hydrogen (Si-H) bond and the steric bulk of the three isopropyl groups.

Reducing Agent: The Si-H bond is hydridic, making this compound an effective and mild reducing agent. It is particularly useful for the reduction of carbonyl compounds (ketones and aldehydes) to the corresponding alkanes in the presence of a Lewis acid. The steric hindrance provided by the isopropyl groups can impart high diastereoselectivity in certain reductions.

Protecting Group Chemistry: Triisopropylsilyl (TIPS) ethers are common protecting groups for alcohols. The TIPS group is sterically demanding, which allows for selective protection of less hindered alcohols.

Cation Scavenger: In peptide synthesis, particularly during the cleavage of protecting groups with strong acids like trifluoroacetic acid (TFA), carbocations are generated that can lead to side reactions with sensitive amino acid residues.[9][10] this compound is widely used as a cation scavenger; it efficiently reduces these carbocations to inert hydrocarbons.[9][11]

Reactivity and Stability: this compound is stable under anhydrous and inert conditions. However, it can hydrolyze in the presence of moisture.[1] It is incompatible with strong oxidizing agents, acids, and bases.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Use of this compound as a Scavenger in Peptide Deprotection

This protocol describes the use of this compound as a scavenger during the trifluoroacetic acid (TFA)-mediated cleavage of a peptide from a solid support resin and the simultaneous removal of acid-labile side-chain protecting groups.[12]

Materials:

-

Peptidyl-resin (e.g., 0.1 mmol)

-

Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% this compound (TIPS) (v/v/v), freshly prepared

-

Cold diethyl ether

-

Reaction vessel with a frit

-

Centrifuge and centrifuge tubes

-

Nitrogen gas supply

Procedure:

-

Place the dried peptidyl-resin in a reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., 2-5 mL) to the resin.

-

Gently agitate the mixture at room temperature for 1.5 to 2 hours.

-

Filter the TFA solution containing the cleaved peptide into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic-soluble byproducts.

-

Dry the peptide pellet under a stream of nitrogen. The crude peptide is then ready for purification, typically by HPLC.

Protocol 2: General Procedure for the Reduction of a Ketone to an Alkane

This protocol outlines a general procedure for the reduction of a ketone to the corresponding alkane using this compound in the presence of a Lewis acid.

Materials:

-

Ketone (e.g., acetophenone)

-

This compound (TIPS)

-

Lewis Acid (e.g., Boron trifluoride etherate, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen inlet

-

Syringes

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the ketone (1 equivalent) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add this compound (2-3 equivalents) to the stirred solution via syringe.

-

Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the substrate.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Logical Workflow for Ketone Reduction

The following diagram illustrates the logical workflow for the reduction of a ketone to an alkane using this compound and a Lewis acid.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. This compound(6485-79-6) 13C NMR [m.chemicalbook.com]

- 4. orgsyn.org [orgsyn.org]

- 5. This compound(6485-79-6) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C9H21Si | CID 6327611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Reduction of cysteine-S-protecting groups by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Preparation of High-Purity Triisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylsilane (TIPS) is a sterically hindered organosilane compound of significant interest in organic synthesis, particularly in peptide chemistry and as a selective reducing agent. Its bulky isopropyl groups provide unique reactivity and selectivity, making it an invaluable tool for the protection of hydroxyl groups and as a scavenger of carbocations. The increasing application of TIPS in complex syntheses necessitates the availability of high-purity material. This technical guide provides a comprehensive overview of the primary synthetic routes to high-purity this compound, including detailed experimental protocols, purification strategies, and analytical methods for purity assessment. A comparative analysis of the different methodologies is presented to aid researchers in selecting the most suitable approach for their specific needs.

Introduction

This compound [(CH₃)₂CH]₃SiH is a colorless liquid widely employed in organic chemistry. Its utility stems from the bulky triisopropylsilyl protecting group, which offers robust protection for alcohols and can be selectively removed under specific conditions. Furthermore, the Si-H bond in this compound allows it to function as a mild and selective reducing agent. In solid-phase peptide synthesis (SPPS), TIPS is a critical scavenger during the cleavage of protecting groups with trifluoroacetic acid (TFA), preventing the reattachment of carbocations to sensitive amino acid residues. Given its crucial role in these applications, the synthesis of high-purity this compound is of paramount importance. This guide details the most common and effective methods for its preparation and purification.

Synthetic Routes for this compound

Several synthetic pathways have been developed for the preparation of this compound. The most prominent methods include the Grignard reaction, the reduction of triisopropylsilyl chloride, and hydrosilylation reactions. Each of these routes offers distinct advantages and disadvantages in terms of yield, purity, cost, and scalability.

Grignard Reaction Synthesis

The Grignard reaction is a widely used and well-established method for the formation of carbon-silicon bonds. In the context of this compound synthesis, this typically involves the reaction of trichlorosilane (B8805176) with isopropylmagnesium chloride. A two-step method has been reported to produce high-purity this compound with a purity of up to 99%.[1]

-

Formation of Isopropylmagnesium Chloride: (CH₃)₂CHCl + Mg → (CH₃)₂CHMgCl

-

Reaction with Trichlorosilane: 3(CH₃)₂CHMgCl + HSiCl₃ → [(CH₃)₂CH]₃SiH + 3MgCl₂

-

Step 1: Synthesis of Isopropylmagnesium Chloride

-

To a dried 500 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add 24 g (1 mol) of magnesium turnings and 240 g of anhydrous tetrahydrofuran (B95107) (THF).

-

Heat the mixture to reflux.

-

Slowly add 78.5 g (1 mol) of 2-chloropropane (B107684) dropwise to the refluxing mixture.

-

Maintain reflux for 1 hour after the addition is complete, or until the magnesium is completely consumed. The resulting solution is isopropylmagnesium chloride.

-

-

Step 2: Synthesis of this compound

-

Cool the flask containing the isopropylmagnesium chloride solution to below 10 °C in an ice bath.

-

Add 50 g of a weakly polar solvent such as xylene, mesitylene, or n-heptane.

-

Under a nitrogen atmosphere, add 44.72 g (0.33 mol) of trichlorosilane dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to approximately 75 °C and reflux for 12 hours.

-

Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Slowly add 350 g of water dropwise to quench the reaction and dissolve the magnesium chloride salts.

-

Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Collect the organic layer.

-

-

Purification:

-

The organic phase is subjected to reduced pressure distillation to isolate the this compound. A yield of approximately 45 g (90%) with a purity of ≥99% as determined by GC can be obtained.[2]

-

Reduction of Triisopropylsilyl Chloride

Another common route to this compound involves the reduction of triisopropylsilyl chloride. This method is advantageous if triisopropylsilyl chloride is readily available. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

4(i-Pr)₃SiCl + LiAlH₄ → 4(i-Pr)₃SiH + LiCl + AlCl₃

-

Materials:

-

Triisopropylsilyl chloride

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place a suspension of a stoichiometric amount of LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of triisopropylsilyl chloride in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The reaction progress can be monitored by TLC or GC.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.[3]

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation to yield high-purity this compound.

-

Hydrosilylation Route

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, represents a powerful and atom-economical method for the synthesis of organosilanes. While less commonly cited specifically for this compound production in readily available literature, a plausible route involves the hydrosilylation of propene with trichlorosilane, followed by a Grignard reaction to introduce the final isopropyl group.

-

Hydrosilylation of Propene: CH₃CH=CH₂ + HSiCl₃ → (CH₃)₂CHSiCl₃ (and other isomers)

-

Grignard Reaction: (CH₃)₂CHSiCl₃ + 2(CH₃)₂CHMgCl → [(CH₃)₂CH]₃SiH + 2MgCl₂

This route is more complex due to the potential for multiple additions and isomer formation during the hydrosilylation step, which would necessitate careful control of reaction conditions and rigorous purification.

Purification of this compound

The final purity of this compound is critical for its applications. The choice of purification method depends on the synthetic route and the nature of the impurities.

Distillation

Distillation, particularly fractional distillation under reduced pressure, is the most common method for purifying this compound.[2] Given its boiling point of 166 °C at atmospheric pressure, vacuum distillation is often preferred to prevent thermal decomposition.

-

Typical Impurities:

-

From Grignard Synthesis: Unreacted starting materials, solvents, and isomers formed as byproducts.[2]

-

From Reduction Synthesis: Solvents and unreacted triisopropylsilyl chloride.

-

Chromatographic Methods

For achieving very high purity or for removing impurities with boiling points close to that of this compound, chromatographic techniques can be employed.

-

Preparative Gas Chromatography (GC): This technique is well-suited for the separation of volatile compounds and can provide very high purity products.[4][5]

-

Preparative High-Performance Liquid Chromatography (HPLC): While less common for volatile silanes, reversed-phase HPLC could potentially be used for the removal of non-volatile or polar impurities.

Analytical Methods for Purity Assessment

A combination of analytical techniques is used to confirm the identity and purity of this compound.

-

Gas Chromatography (GC): GC is the primary method for determining the purity of this compound. A high-purity sample should exhibit a single major peak.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the hydrogen atoms in the molecule, including the characteristic Si-H proton signal.

-

¹³C NMR: Confirms the carbon framework of the isopropyl groups.

-

²⁹Si NMR: Directly probes the silicon environment and is highly sensitive to substitution patterns on the silicon atom.

-

-

Mass Spectrometry (MS): GC-MS is a powerful tool for identifying the main product and any impurities by providing both retention time and mass-to-charge ratio information.[7]

-

Infrared (IR) Spectroscopy: The Si-H bond exhibits a characteristic stretching vibration in the IR spectrum, which can be used to confirm the presence of this functional group.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Route | Starting Materials | Typical Yield | Reported Purity | Advantages | Disadvantages |

| Grignard Reaction | 2-Chloropropane, Magnesium, Trichlorosilane | ~90%[2] | ≥99%[2] | High purity, well-established method. | Multi-step process, requires careful control of Grignard reaction. |

| Reduction | Triisopropylsilyl chloride, LiAlH₄ | Generally high | High | Simpler one-step reaction if starting material is available. | LiAlH₄ is expensive and requires careful handling. |

| Hydrosilylation | Propene, Trichlorosilane, Isopropylmagnesium chloride | Variable | Variable | Potentially atom-economical. | Can produce isomeric byproducts, more complex process. |

Table 2: Key Analytical Data for this compound

| Analytical Technique | Parameter | Typical Value/Observation |

| Gas Chromatography (GC) | Purity | >98-99% for high-purity grades[8] |

| ¹H NMR | Si-H proton | Multiplet around 3.7 ppm |

| CH protons of isopropyl | Multiplet around 1.1 ppm | |

| CH₃ protons of isopropyl | Doublet around 1.0 ppm | |

| ¹³C NMR | CH carbon of isopropyl | ~11 ppm |

| CH₃ carbon of isopropyl | ~18 ppm | |

| ²⁹Si NMR | Chemical Shift | Dependent on solvent and concentration |

| Boiling Point | 166 °C at 760 mmHg |

Conclusion

The synthesis of high-purity this compound is crucial for its successful application in sensitive areas such as peptide synthesis and selective reductions. The Grignard reaction of isopropylmagnesium chloride with trichlorosilane stands out as a well-documented and effective method, capable of producing material with greater than 99% purity. The reduction of triisopropylsilyl chloride offers a viable alternative, particularly when the starting chloride is readily accessible. While hydrosilylation presents a potentially atom-economical route, further development is needed to control selectivity and simplify the process for routine synthesis of this compound. Purification is most commonly and effectively achieved through distillation, with chromatographic methods offering a means to attain even higher purity levels. A combination of GC and NMR spectroscopy provides a robust analytical workflow for the comprehensive characterization and purity verification of the final product. This guide provides researchers and drug development professionals with the necessary technical details to produce and analyze high-purity this compound for their advanced synthetic needs.

References

- 1. kuisbiochemical.com [kuisbiochemical.com]

- 2. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Verification Required - Princeton University Library [oar.princeton.edu]

- 8. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

Triisopropylsilane as a Reducing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triisopropylsilane (TIPS-H) has emerged as a valuable mild and selective reducing agent in modern organic synthesis. Its utility stems from the unique steric and electronic properties conferred by the three bulky isopropyl groups attached to the silicon atom. This guide provides a comprehensive overview of the mechanism of action of this compound as a reducing agent, with a focus on its applications in drug development and complex molecule synthesis. Key areas covered include the fundamental principles of ionic and radical reductions, quantitative data on diastereoselectivity, detailed experimental protocols for representative transformations, and mechanistic illustrations.

Core Mechanism of Action

The primary role of this compound as a reducing agent is to act as a hydride donor. The silicon-hydrogen (Si-H) bond is polarized, with the hydrogen atom carrying a partial negative charge (hydridic character). However, compared to metal hydrides, the Si-H bond is relatively weak, rendering this compound a mild reducing agent. Its reactivity is significantly enhanced in the presence of a Brønsted or Lewis acid.

Ionic Hydrogenation: The Carbocation Reduction Pathway

In the presence of a strong acid, such as trifluoroacetic acid (TFA), or a Lewis acid like titanium tetrachloride (TiCl₄), many organic functional groups can be protonated or activated to form a carbocation intermediate. This compound then efficiently and irreversibly transfers a hydride to this electrophilic center, yielding the reduced product. The steric bulk of the triisopropylsilyl group plays a crucial role in the selectivity of this hydride transfer, often leading to high diastereoselectivity.[1] This process is a cornerstone of its utility in deprotection strategies during peptide synthesis, where it effectively scavenges carbocations generated during the acidic cleavage of protecting groups like trityl (Trt) and tert-butyloxycarbonyl (Boc).[2][3]

Radical Reduction Pathway

While less common, this compound can also participate in radical-mediated reductions. In these reactions, a radical initiator abstracts the hydrogen atom from the Si-H bond to generate a triisopropylsilyl radical ((i-Pr)₃Si•). This radical can then participate in radical chain reactions. However, for the purpose of this guide, the focus will remain on its more prevalent role in ionic hydrogenations.

Quantitative Data on this compound Reductions

The steric hindrance of the isopropyl groups is a key determinant of the selectivity observed in reductions with this compound. This is particularly evident in the diastereoselective reduction of cyclic ketones and other sterically demanding substrates.

| Substrate | Reducing Agent | Lewis Acid | Solvent | Product Ratio (β:α or trans:cis) | Yield (%) | Reference |

| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside ketal | This compound | BF₃·OEt₂ | CH₃CN/CH₂Cl₂ | >35:1 (β:α) | ~95 | [4] |

| 2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside ketal | Triethylsilane | BF₃·OEt₂ | CH₃CN/CH₂Cl₂ | 4:1 (β:α) | ~95 | [4] |

| 4-tert-butylcyclohexanone | NaBH₄ | - | EtOH | 88:12 (trans:cis) | - | |

| 4-tert-butylcyclohexanone | L-Selectride® | - | THF | 8:92 (trans:cis) | - |

Experimental Protocols

Diastereoselective Reduction of an Anomeric C-phenyl Ketal[4]

This protocol details the highly diastereoselective reduction of a C-phenyl ketal to the corresponding β-C-aryl glucoside using this compound.

Materials:

-

2,3,4,6-tetra-O-benzyl-1-C-phenylglucoside ketal

-

This compound

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Acetonitrile (B52724) (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the C-phenyl ketal (1 equivalent) in a 3:1 mixture of acetonitrile and dichloromethane.

-

Cool the solution to -40 °C.

-

Add this compound (1.5 equivalents) to the cooled solution.

-

Slowly add boron trifluoride diethyl etherate (1.5 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 mL of saturated aqueous potassium carbonate and allow it to warm to room temperature for 30 minutes.

-

Extract the mixture twice with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The product ratio can be determined by HPLC analysis.

Global Deprotection of a Peptide with a TFA/TIPS Cocktail[3]

This protocol describes a general procedure for the cleavage of a peptide from a solid-phase resin and the simultaneous removal of acid-labile protecting groups using a trifluoroacetic acid and this compound cocktail.

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA)

-

This compound (TIPS)

-

Water

-

Cold diethyl ether

Procedure:

-

Place the peptide-bound resin in a reaction vessel.

-

Prepare the cleavage cocktail, a common mixture being 95% TFA, 2.5% water, and 2.5% this compound.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a stirred, cold solution of diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet several times with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the purified peptide under vacuum.

Mechanistic Visualizations

Mechanism of Carbocation Scavenging in Peptide Deprotection

During the acidic cleavage of protecting groups such as trityl (Trt) from an amino acid side chain (e.g., Cysteine), a stable trityl carbocation is formed. This compound acts as a scavenger by donating a hydride to this carbocation, forming the inert triphenylmethane (B1682552) and the triisopropylsilyl cation. This irreversible step drives the deprotection reaction to completion.[1][2]

Proposed Mechanism for the Reduction of a Ketone with TIPS and a Lewis Acid

The reduction of a ketone with this compound in the presence of a Lewis acid, such as TiCl₄, is believed to proceed through the activation of the carbonyl group by the Lewis acid. This coordination makes the carbonyl carbon more electrophilic and susceptible to hydride attack from this compound. The resulting intermediate is then hydrolyzed upon workup to afford the corresponding alcohol.

Conclusion

This compound is a versatile and selective reducing agent with significant applications in organic synthesis, particularly in the context of drug development and peptide chemistry. Its mechanism of action, primarily centered around ionic hydrogenation, allows for the mild reduction of a variety of functional groups and the efficient scavenging of carbocations. The steric bulk of the triisopropylsilyl group imparts a high degree of diastereoselectivity in many reactions, making it a valuable tool for the synthesis of complex stereochemically-defined molecules. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and scientists seeking to leverage the unique properties of this compound in their synthetic endeavors.

References

A Technical Guide to the Key Applications of Triisopropylsilane in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Triisopropylsilane (TIPS) is a versatile organosilicon compound that has become an indispensable tool in modern organic synthesis.[1] Characterized by three sterically bulky isopropyl groups attached to a silicon-hydrogen bond, TIPS offers unique reactivity and selectivity.[1][2] This technical guide provides an in-depth overview of its principal applications, focusing on its roles as a robust protecting group and a mild reducing agent, complete with quantitative data, detailed experimental protocols, and logical diagrams to illustrate key concepts.

This compound (TIPS) as a Protecting Group for Alcohols

The triisopropylsilyl (TIPS) group is a premier choice for the protection of alcohols, prized for its significant steric bulk and notable stability.[3] This bulk allows for the selective protection of primary alcohols over more hindered secondary and tertiary ones.[4] The resulting TIPS ether is significantly more stable to acidic and basic conditions than smaller silyl (B83357) ethers like trimethylsilyl (B98337) (TMS) ether, yet it can be reliably cleaved under specific conditions, making it ideal for complex, multi-step syntheses.[3][5]

The following tables summarize typical conditions and yields for the formation and cleavage of TIPS ethers, demonstrating the group's reliability and versatility.

Table 1: Representative Conditions for TIPS Protection of Alcohols

| Substrate Type | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Primary Alcohol | TIPSCl, Imidazole (B134444) | DMF | Room Temp. | 16 h | ~100% | [3][6] |

| Primary Alcohol | TIPSCl, DMAP, Et₃N | Et₃N | Room Temp. | 25 h | 95% | [6] |

| Primary Alcohol | TIPS-OTf, 2,6-Lutidine | CH₂Cl₂ | 0°C to RT | 2 h | High |[7] |

Table 2: Representative Conditions for TIPS Deprotection

| Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| TBAF (1M) | THF | Room Temp. | 30 min - 4 h | 84 - 95% | [6] |

| HF·Pyridine | THF/Pyridine | 0°C to RT | - | High | [5] |

| Et₃N·3HF | THF | Room Temp. | 2.5 days | ~100% | [6] |

| HCl | H₂O, MeOH | Room Temp. | 15 h | 81% | [6] |

| TASF | THF | 0°C | 5 min | 96% |[6] |

The following diagram illustrates the fundamental "Protect-Transform-Deprotect" strategy, a cornerstone of modern organic synthesis where the TIPS group plays a crucial role.

Protocol 1: Protection of a Primary Alcohol using TIPSCl and Imidazole [3]

-

Preparation: To a solution of the primary alcohol (1.0 mmol, 1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.5 mmol, 2.5 equiv).

-

Reaction: Add triisopropylsilyl chloride (TIPSCl) (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure TIPS ether.

Protocol 2: Deprotection of a TIPS Ether using TBAF [6]

-

Preparation: Dissolve the TIPS-protected alcohol (1.0 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 10 mL) in a flask under an inert atmosphere.

-

Reaction: Add a 1.0 M solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF (1.2 mmol, 1.2 equiv) dropwise to the solution at room temperature.

-

Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 4 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Once the reaction is complete, quench by adding water and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude alcohol can be purified by flash column chromatography.

This compound as a Hydride Donor in Reductive Processes

This compound is a mild and selective reducing agent, functioning as a hydride (H⁻) donor.[1][8] Its silicon-hydrogen bond is polarized, rendering the hydrogen hydridic.[2] This property is harnessed in ionic hydrogenation , where TIPS, in conjunction with a strong Brønsted or Lewis acid, reduces a wide range of functional groups.[9] The acid activates the substrate towards nucleophilic attack by the hydride from TIPS. This method is particularly effective for the reduction of aldehydes, ketones, and imines, and for the reductive etherification of carbonyls.[10][11]

The following table showcases the utility of TIPS in the acid-catalyzed reduction of various substrates.

Table 3: B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyl Compounds with TIPS

| Substrate | Product | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Benzyl TIPS Ether | 0.25 | 96 | [12] |

| Acetophenone | 1-Phenylethyl TIPS Ether | 2 | 92 | [12] |

| Cyclohexanone | Cyclohexyl TIPS Ether | 2 | 84 | [12] |

| Ethyl Benzoate | Benzyl TIPS Ether & EtO-TIPS | 24 | 70 (aldehyde after workup) |[12] |

This diagram outlines the generally accepted mechanism for the ionic hydrogenation of a ketone using TIPS and an acid catalyst.

References

- 1. Introduction to this compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. grokipedia.com [grokipedia.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. synarchive.com [synarchive.com]

- 7. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 三异丙基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Ionic hydrogenation - Wikipedia [en.wikipedia.org]

- 10. scilit.com [scilit.com]

- 11. Ether synthesis by reductive etherification [organic-chemistry.org]

- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

An In-depth Technical Guide to the Safe Handling of Triisopropylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling guidelines for Triisopropylsilane (TIPS), a versatile organosilane reagent frequently utilized in organic synthesis, particularly in peptide and nucleoside chemistry as a reducing agent and a sterically hindered protecting group. Due to its flammable and reactive nature, a thorough understanding of its properties and adherence to strict safety protocols are imperative for its safe use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless liquid with a distinct odor. Its key physical and chemical properties are summarized in the table below for easy reference.[1][2] This data is crucial for understanding its behavior under various laboratory conditions and for implementing appropriate safety measures.

| Property | Value |

| Chemical Formula | C₉H₂₂Si |

| Molecular Weight | 158.36 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 84-86 °C @ 35 mmHg |

| Flash Point | 37 °C (98.6 °F) |

| Density | 0.773 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in nonpolar solvents. |

| Vapor Pressure | No data available |

| Autoignition Temperature | No data available |

Note: The provided data is a compilation from various sources and should be used for guidance. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.

Hazard Identification and Mitigation

This compound is classified as a flammable liquid and can cause skin and eye irritation.[2] It is also moisture-sensitive and can react with water and other protic solvents.[1] The primary hazards and their corresponding mitigation strategies are outlined below.

Caption: Key hazards of this compound and their mitigation strategies.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injuries.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact, which can cause irritation. |

| Body Protection | Flame-retardant lab coat and appropriate protective clothing. | Protects the skin from accidental splashes and provides a layer of protection in case of fire. |

| Respiratory Protection | A NIOSH-certified organic vapor respirator may be required if working outside of a fume hood or in poorly ventilated areas. | Protects against the inhalation of vapors, which can cause respiratory tract irritation. |

Experimental Protocols and Safe Handling Workflow

The following is a generalized workflow for the safe handling and use of this compound in a laboratory setting. This should be adapted to the specific requirements of your experimental procedure.

Caption: A generalized workflow for the safe handling of this compound.

Detailed Methodologies:

-

Preparation: Before starting any experiment, thoroughly review the Safety Data Sheet (SDS) for this compound. Ensure that a properly functioning chemical fume hood is available and that all necessary PPE is worn. If the reaction is moisture-sensitive, prepare a setup that allows for the maintenance of an inert atmosphere (e.g., using a Schlenk line or a glovebox).

-

Reagent Transfer: this compound should be transferred from its storage container to the reaction vessel under an inert atmosphere to prevent contact with moisture and air.[3] Use a clean, dry syringe or cannula for the transfer. It is crucial to ground and bond all metal containers and equipment during transfer to prevent the buildup of static electricity, which could ignite the flammable vapors.[4]

-

Reaction Quenching: Reactions involving this compound, especially those with reactive intermediates, should be quenched carefully. Cool the reaction vessel to a low temperature (e.g., 0 °C) before slowly adding a quenching agent. A common procedure involves the slow, dropwise addition of a less reactive alcohol like isopropanol, followed by the cautious addition of water. Always perform quenching behind a blast shield.

-

Workup and Waste Disposal: All workup procedures, including extractions and washes, should be conducted in a chemical fume hood. All liquid and solid waste containing this compound or its byproducts must be treated as hazardous waste and disposed of according to institutional and local regulations.[3] Do not pour any waste down the drain.

Storage and Incompatibility

Proper storage of this compound is critical to maintaining its stability and preventing hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[5] The storage area should be a designated flammables cabinet.

-

Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, and bases.[5] It can react with moisture to release flammable hydrogen gas.[3] Keep it segregated from these materials to prevent potentially hazardous reactions.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

| Situation | Procedure |

| Minor Spill | Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite (B1170534) or sand.[6] Place the absorbed material into a sealed container for hazardous waste disposal. Use non-sparking tools for cleanup.[3] |

| Major Spill | Evacuate the laboratory and alert emergency personnel immediately. Do not attempt to clean up a large spill without specialized training and equipment. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention. |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6] Seek medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6] Seek immediate medical attention. |

Fire Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[3] Do not use water directly on the fire, as it may react with the silane.

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Vapors are heavier than air and may travel to a source of ignition and flash back.

By adhering to these guidelines, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with its use in the laboratory. Always prioritize safety and consult the specific Safety Data Sheet for the most current and detailed information.

References

- 1. dakenchem.com [dakenchem.com]

- 2. This compound | C9H21Si | CID 6327611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. Introduction to this compound: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

An In-depth Technical Guide to the Solubility of Triisopropylsilane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Triisopropylsilane (TIPS), a sterically hindered organosilane, is a versatile reagent in organic synthesis, primarily utilized as a reducing agent and as a protecting group for alcohols.[1] Its efficacy in these roles is often dictated by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, compiles available qualitative data, and furnishes a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Overview

This compound is a colorless to light yellow liquid that is generally characterized by its high solubility in nonpolar organic solvents and its immiscibility with water.[2][3] While specific quantitative solubility data is not extensively reported in publicly available literature, its widespread use in various reaction conditions provides strong indications of its solubility profile.

Based on its chemical structure and common applications, the following qualitative solubility characteristics can be summarized:

-

High Solubility: this compound is readily soluble in nonpolar solvents such as benzene (B151609) and chloroform.[3] It is also expected to be highly soluble in other common nonpolar solvents like hexanes, toluene, and diethyl ether.

-

Moderate to High Solubility in Aprotic Polar Solvents: Its frequent use in solid-phase peptide synthesis (SPPS) and other organic transformations indicates good solubility in aprotic polar solvents. These include:

-

Insolubility in Protic Solvents: this compound is insoluble in water.[2][9] It is also expected to have low solubility in other protic solvents like methanol (B129727) and ethanol, and may react with them, especially in the presence of acids or bases.[9]

The table below summarizes the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Category | Solvent Name | Qualitative Solubility | Source(s) |

| Nonpolar Solvents | Benzene | Soluble | |

| Chloroform | Soluble | [3] | |

| Hexanes | Expected to be High | General chemical principles | |

| Toluene | Expected to be High | General chemical principles | |

| Diethyl Ether | Expected to be High | General chemical principles | |

| Aprotic Polar | Dichloromethane (DCM) | Soluble | Implied by use in synthesis[4][5] |

| Tetrahydrofuran (THF) | Soluble | Implied by use in synthesis[4] | |

| N,N-Dimethylformamide (DMF) | Soluble | Implied by use in synthesis[4][6] | |

| Acetonitrile (ACN) | Soluble | Implied by use in synthesis[7][8] | |

| Protic Solvents | Water | Insoluble/Immiscible | [3][9] |

| Methanol | Expected to be Low | Potential for reaction[9] | |

| Ethanol | Expected to be Low | Potential for reaction[9] |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise knowledge of solubility, the following isothermal shake-flask method can be employed to determine the quantitative solubility of this compound in a specific organic solvent. This method is a widely accepted technique for generating reliable solubility data.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Screw-cap vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or another suitable analytical instrument for quantification.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved this compound is crucial to ensure that a saturated solution is achieved.

-

Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 12 hours to permit the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved micro-droplets.

-

-

Quantification:

-

Determine the mass of the filtered saturated solution in the volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method (e.g., GC).

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the analytical instrument.

-

Construct a calibration curve from the data obtained for the standard solutions.

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination and Application

The following diagram illustrates the logical workflow from identifying the need for solubility data to its application in a research or development context.

Caption: A logical workflow for determining and applying this compound solubility data.

This guide provides a foundational understanding of the solubility of this compound in common organic solvents for researchers, scientists, and drug development professionals. While quantitative data is sparse in the literature, the provided experimental protocol offers a clear path to obtaining this critical information for specific applications.

References

- 1. This compound, 97% | [gelest.com]

- 2. dakenchem.com [dakenchem.com]

- 3. This compound | 6485-79-6 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rawpeg.com [rawpeg.com]

- 9. gelest.com [gelest.com]

Characterization of Triisopropylsilane: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of triisopropylsilane. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for its identification and quality control in research and development settings.

Spectroscopic Data Summary

The structural elucidation of this compound, a sterically hindered organosilane, relies heavily on ¹H NMR, ¹³C NMR, and IR spectroscopy. The quantitative data obtained from these techniques are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Si-H | ~3.6 - 3.8 | Nonet (Multiplet) | - |

| Si-CH(CH₃)₂ | ~1.1 - 1.3 | Multiplet | See Note 1 |

| Si-CH(CH₃ )₂ | ~1.0 - 1.1 | Doublet | ~7.0 - 7.5 |

Note 1: The methine protons (CH) exhibit a complex multiplet due to coupling with the adjacent methyl protons and the silicon-bound proton. The coupling between the methine and methyl protons can lead to second-order spectral effects, where the simple septet is not observed, especially when the chemical shift difference between them is small compared to the coupling constant.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

| Si-C H(CH₃)₂ | ~11.0 - 12.0 |

| Si-CH(C H₃)₂ | ~18.0 - 19.0 |

Table 3: IR Absorption Data for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

| ~2945 | C-H asymmetric stretching | Strong |

| ~2865 | C-H symmetric stretching | Strong |

| ~2110 | Si-H stretching | Strong |

| ~1465 | C-H bending (CH₃) | Medium |

| ~1385 | C-H bending (CH₃) | Medium |

| ~1015 | Si-C stretching | Strong |

| ~880 | C-H out-of-plane bending | Medium |

| ~670 | Si-C bending | Medium |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

2.1. NMR Spectroscopy

Given that this compound can be sensitive to moisture, appropriate handling techniques are recommended.

-

Sample Preparation:

-

In a clean, dry vial, dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of a deuterated solvent is essential for the spectrometer's lock system.

-

If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. For prolonged storage or for highly sensitive samples, sealing the cap with parafilm is advisable.

-

-

Instrument Parameters:

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: 8 to 16 scans are generally adequate for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 15 ppm, centered around 5 ppm, is appropriate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024) is required.

-

Spectral Width: A spectral width of approximately 250 ppm is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is typically used.

-

-

2.2. IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples like this compound.

-

Sample Preparation and Measurement:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

After the measurement, clean the ATR crystal thoroughly with a solvent-moistened soft tissue.

-

Visualizations

Diagram 1: Spectroscopic Characterization Workflow

Caption: A logical workflow for the characterization of this compound.

Diagram 2: Structural Information from Spectroscopic Data

Caption: Correlation of spectroscopic data to the structure of this compound.

References

Methodological & Application

Application Notes and Protocols for Triisopropylsilane in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triisopropylsilane (TIPS or TIS) is a versatile reagent widely employed in solid-phase peptide synthesis (SPPS), primarily during the final cleavage step to deprotect the synthesized peptide and release it from the solid support.[1] Its principal function is to act as a scavenger for reactive carbocations generated during the acid-mediated removal of protecting groups.[1][2] The use of TIPS is crucial for preventing irreversible modification of sensitive amino acid residues and ensuring the synthesis of a high-purity final peptide product.[2] This document provides a detailed protocol for the standard use of this compound in SPPS.

Core Function of this compound (TIPS):

In the acidic environment of the cleavage cocktail, typically containing high concentrations of trifluoroacetic acid (TFA), protecting groups such as the trityl (Trt) group from Cysteine, Histidine, Asparagine, or Glutamine, and the tert-butyl (tBu) group, are cleaved, forming stable carbocations.[2][3] These electrophilic species can subsequently react with nucleophilic side chains of certain amino acids, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products.[2][4]

TIPS acts as an efficient cation scavenger by donating a hydride ion to these reactive carbocations in an irreversible manner, effectively neutralizing them.[1][3] This prevents side reactions such as alkylation of the indole (B1671886) ring of Tryptophan.[2] Beyond its role as a scavenger, TIPS can also function as a mild reducing agent, which can be beneficial in some contexts but may also lead to the unintended reduction of certain protecting groups, such as those on Cysteine residues.[3][5]

Quantitative Data Summary: Cleavage Cocktails

The composition of the cleavage cocktail is critical and is determined by the amino acid sequence of the peptide, particularly the presence of sensitive residues. The following table summarizes common cleavage cocktails incorporating this compound.

| Reagent Cocktail | Composition (v/v/v) | Target Peptides & Remarks |

| Standard Cocktail | 95% TFA / 2.5% Water / 2.5% TIPS | General purpose for peptides without highly sensitive residues.[4][6] |

| Reagent B ("Odorless") | 88% TFA / 5% Phenol / 5% Water / 2% TIPS | Useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.[7][8] |

| Modified Standard | 96% TFA / 2% Water / 2% TIPS | A slight variation of the standard cocktail.[3] |

| For Sensitive Residues | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A more complex cocktail for peptides containing multiple sensitive residues like Cys, Met, and Trp. While not containing TIPS, it illustrates the use of other scavengers.[4] |

| TFA/TIPS/DCM | 1-5% TFA in Dichloromethane (DCM) with 5% TIPS | Used for cleavage from hyper-acid sensitive resins like 2-chlorotrityl chloride resin to release the peptide with side-chain protecting groups intact.[2] |

TFA: Trifluoroacetic acid; TIPS: this compound; EDT: 1,2-Ethanedithiol

Experimental Protocols

Protocol 1: Standard Cleavage and Deprotection using a TFA/TIPS/Water Cocktail

This protocol is suitable for the final cleavage and global deprotection of peptides synthesized on acid-labile resins (e.g., Wang, Rink Amide) that do not contain highly sensitive residues requiring more specialized scavenger cocktails.

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

This compound (TIPS)

-

Deionized Water

-

Cold diethyl ether (-20°C)

-

Dichloromethane (DCM)

-

Centrifuge tubes

-

Nitrogen gas source

-

Rotary evaporator or lyophilizer

Procedure:

-

Resin Preparation:

-

Place the dried peptide-resin (typically 50-100 mg) in a suitable reaction vessel (e.g., a glass scintillation vial or a specialized cleavage vessel).

-

Wash the resin with DCM (3 x 1 mL) to remove any residual DMF and swell the resin.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

-

-

Cleavage Cocktail Preparation:

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried peptide-resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.[6] For peptides with trityl-protected side chains, the yellow color of the trityl cation should dissipate and the solution become clear upon addition of TIPS.[9]

-

Monitor the progress of the cleavage by taking a small aliquot, precipitating the peptide in cold ether, and analyzing by HPLC and mass spectrometry.

-

-

Peptide Isolation:

-

Filter the resin using a polypropylene (B1209903) frit or a Pasteur pipette with a cotton plug, collecting the filtrate containing the cleaved peptide into a clean centrifuge tube.[9]

-

Wash the resin twice with a small volume of fresh TFA to ensure complete recovery of the peptide.[4]

-

-

Peptide Precipitation:

-

In a fume hood, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[10] A white precipitate of the crude peptide should form.

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

-

Washing and Drying:

-

Centrifuge the suspension to pellet the precipitated peptide.

-

Carefully decant the ether supernatant.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

-

Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

Signaling Pathways and Workflows

Caption: Experimental workflow for peptide cleavage and deprotection using a TIPS-containing cocktail.

Caption: Mechanism of this compound (TIPS) as a carbocation scavenger in SPPS.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. benchchem.com [benchchem.com]

Triisopropylsilane (TIPS) as a Scavenger in TFA Cleavage Cocktails: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of acid-labile side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA). During this process, highly reactive carbocations are generated from the protecting groups (e.g., Boc, tBu, Trt) and the resin linker.[1][2] These electrophilic species can react with nucleophilic amino acid residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr), leading to undesired side products and a decrease in the final peptide purity and yield.[1][2]

To prevent these deleterious side reactions, "scavengers" are added to the TFA cleavage cocktail. Scavengers are nucleophilic compounds that trap the reactive carbocations.[1] Triisopropylsilane (TIPS) is a widely used scavenger, particularly effective in scavenging trityl cations due to its role as a hydride transfer agent.[3] It also serves as a reducing agent, which can be beneficial in some contexts but may also lead to the unintended removal of certain protecting groups.[3][4] This document provides detailed application notes and protocols for the effective use of TIPS in TFA cleavage cocktails.

Mechanism of Action

During TFA-mediated cleavage, protecting groups are protonated and subsequently cleaved, generating carbocations. For instance, the tert-butyl (tBu) protecting group forms a tert-butyl cation. These carbocations are highly electrophilic and can irreversibly modify sensitive amino acid residues.

This compound acts as a scavenger by reducing these carbocations. The weak Si-H bond in TIPS allows for the transfer of a hydride ion to the carbocation, neutralizing it and forming a stable, volatile byproduct.[3]

Quantitative Data: Efficacy of TIPS and Other Scavengers

The choice and composition of the scavenger cocktail are critical for minimizing side reactions. Below is a summary of data on the effectiveness of different scavenger cocktails in reducing S-tert-butylation of cysteine, a common side reaction.

| Cleavage Cocktail Composition (v/v/v) | S-tert-butylation (%) | Reference |

| TFA / TIPS / H₂O (95:2.5:2.5) | 18.6 | [5] |

| TFA / TIPS / H₂O / DMS (90:2.5:2.5:5) | 10.3 | [5] |

| TFA / TIPS / H₂O / Thioanisole (B89551) (90:2.5:2.5:5) | 9.0 | [5] |

| TFA / TIPS / H₂O / DTT (90:2.5:2.5:5) | ~15 | [5] |

DMS: Dimethyl sulfide, DTT: Dithiothreitol

This data clearly indicates that while a simple TFA/TIPS/H₂O cocktail offers some protection, the addition of other scavengers like thioanisole or DMS can significantly reduce specific side reactions.[5]

Experimental Protocols

Protocol 1: Standard TFA Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides that do not contain highly sensitive amino acid residues such as Cys, Met, or Trp.

Materials:

-

Peptide-resin (dried)

-

Trifluoroacetic acid (TFA), reagent grade

-

This compound (TIPS)

-

Deionized water

-

Cold diethyl ether

-

Dichloromethane (DCM)

-

Reaction vessel with a frit

-

Centrifuge tubes

Procedure:

-

Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it and then dry under a stream of nitrogen.[6]

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, water, and TIPS in a 95:2.5:2.5 (v/v/v) ratio. Prepare the cocktail fresh before use.[1]

-

Cleavage Reaction: Add the cleavage cocktail to the resin (e.g., 2 mL per 100 mg of resin).[1]

-

Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[1]

-

Peptide Precipitation: Filter the TFA solution containing the cleaved peptide into a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the peptide should form.[6]

-

Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.[6]

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Protocol 2: TFA Cleavage for Peptides with Sensitive Residues (e.g., Trp, Met, Cys)

For peptides containing residues susceptible to alkylation or oxidation, a more robust scavenger cocktail is required.

Materials:

-

Same as Protocol 1, with the addition of:

-

1,2-Ethanedithiol (EDT)

-

Thioanisole

Procedure:

-

Resin Preparation: Follow step 1 from Protocol 1.

-

Cleavage Cocktail Preparation: In a fume hood, prepare one of the following cleavage cocktails fresh:

-

Reagent K: TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5 v/v/v/v/v). This is particularly effective for peptides with multiple Arg(Pmc/Mtr) residues and Trp.[1]

-

TFA / TIPS / H₂O / EDT: (90:2.5:2.5:5 v/v/v/v). This is a good general-purpose cocktail for peptides containing Cys, Met, or Trp.[6]

-

-

Cleavage Reaction: Add the chosen cleavage cocktail to the resin.

-

Incubation: Gently agitate the mixture at room temperature. For peptides with multiple Arg(Pbf) residues, a cleavage time of 3-4 hours may be necessary.[6]

-

Peptide Precipitation, Isolation, and Drying: Follow steps 5-7 from Protocol 1.

Experimental Workflow

The general workflow for TFA cleavage and peptide isolation is depicted below.

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Peptide Yield | Incomplete cleavage; Peptide precipitation issues. | Increase cleavage time; Ensure a 10-fold excess of cold ether for precipitation.[7] |

| Unexpected Mass Adducts (e.g., +57 for tBu) | Insufficient or inappropriate scavengers. | Use a more robust scavenger cocktail (see Protocol 2); For Cys-containing peptides, consider a two-step cleavage protocol to minimize S-tert-butylation.[8] |

| Discoloration of Reaction Mixture (Brown/Purple) | Oxidation of tryptophan. | Perform cleavage under an inert atmosphere; Use fresh, high-purity reagents; Include an antioxidant scavenger like EDT.[7] |

| Incomplete Removal of Protecting Groups (e.g., Trt on Cys) | Re-attachment of the carbocation due to scavenger saturation. | Ensure an adequate volume of cleavage cocktail is used relative to the amount of resin.[8] |

Logical Workflow for Troubleshooting

Special Considerations: TIPS as a Reducing Agent

While primarily used as a cation scavenger, it is important to note that TIPS can also act as a reducing agent, facilitating the removal of certain cysteine S-protecting groups like acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But) in the presence of TFA, especially at elevated temperatures (37°C).[4][9] The lability of these groups in a TFA/TIS mixture is in the order: Cys(Mob) > Cys(Acm) > Cys(But).[4] This property can be exploited for orthogonal deprotection strategies but must be considered when the preservation of these protecting groups is desired. Factors such as scavenger concentration, reaction temperature, and reaction time can influence the extent of this reductive cleavage.[4][9]

Conclusion

This compound is a valuable scavenger in TFA cleavage cocktails for preventing side reactions caused by reactive carbocations. For peptides without sensitive residues, a simple TFA/TIPS/H₂O mixture is often sufficient. However, for peptides containing Cys, Met, Trp, or other sensitive residues, a more complex cocktail containing additional scavengers is necessary to ensure high purity of the final product. Careful consideration of the peptide sequence and the potential for side reactions is crucial for selecting the appropriate cleavage protocol.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Reduction of cysteine-S-protecting groups by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Reduction of cysteine-S-protecting groups by this compound [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of Triisopropylsilane in the Deprotection of Alcohol Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction